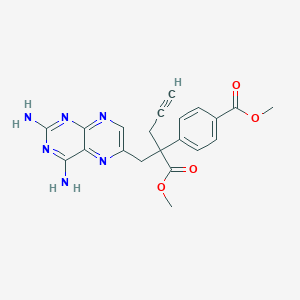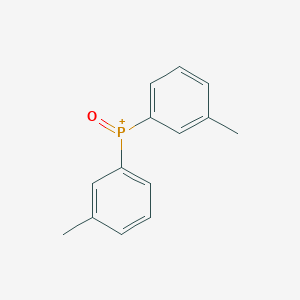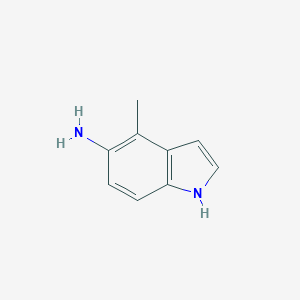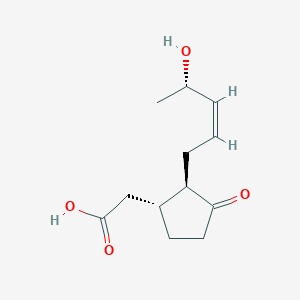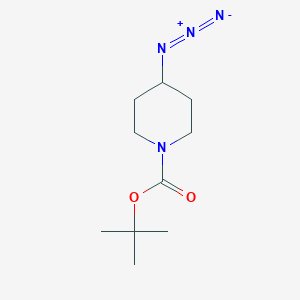
4-tert-butyl-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-cyclohexylbenzamide, also known as THIP (Tetrahydroisoquinoline), is a compound that has been extensively studied for its potential applications in scientific research. This compound is a GABA(A) receptor agonist, which means it has the ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been linked to various neurological disorders.
科学研究应用
4-tert-butyl-N-cyclohexylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, and has been investigated as a potential treatment for various neurological disorders such as epilepsy, anxiety, and insomnia. Additionally, this compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 4-tert-butyl-N-cyclohexylbenzamide involves its ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. This compound binds to the GABA(A) receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, anticonvulsant, and sedative effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely due to its ability to enhance the activity of GABA in the brain. This results in increased inhibition of neuronal activity, which leads to the anxiolytic, anticonvulsant, and sedative effects observed with this compound. Additionally, this compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 4-tert-butyl-N-cyclohexylbenzamide in lab experiments is its well-characterized mechanism of action. The ability of this compound to enhance the activity of GABA in the brain has been extensively studied and is well understood. Additionally, this compound has been shown to have consistent effects across different animal models and experimental conditions.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to animals or to use it in certain experimental setups. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
未来方向
There are several future directions for research on 4-tert-butyl-N-cyclohexylbenzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated as a potential treatment for anxiety and insomnia, and further research in these areas could lead to the development of new therapeutics. Finally, there is ongoing research into the development of new GABA(A) receptor agonists with improved pharmacological properties, and this compound could serve as a useful starting point for the development of new compounds.
合成方法
The synthesis of 4-tert-butyl-N-cyclohexylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the product is typically around 50-70%.
属性
| 101927-54-2 | |
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC 名称 |
4-tert-butyl-N-cyclohexylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,18,19) |
InChI 键 |
DJDZFKDSRVOBQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Pictograms |
Environmental Hazard |
同义词 |
4-tert-butyl-N-cyclohexylbenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
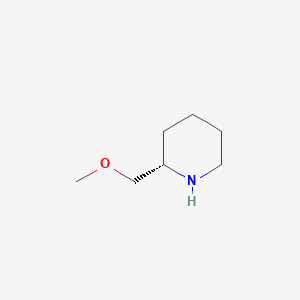
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

